molecular formula C6H11NO5 B14670386 2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid CAS No. 50825-12-2

2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid

Cat. No.: B14670386
CAS No.: 50825-12-2
M. Wt: 177.16 g/mol
InChI Key: DWNWGHRHQSAJBT-WUCPZUCCSA-N
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Description

2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid is a compound that belongs to the class of amino acids. It contains both an amino group and a carboxyl group, making it an alpha-amino acid. This compound is structurally related to other amino acids and plays a role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a carboxylating agent under controlled conditions. For example, the precursor can be an amino alcohol, which is then carboxylated using carbon dioxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active compounds. The pathways involved include carboxylation and decarboxylation reactions, which are essential for various metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its structural features enable it to interact with various enzymes and receptors, making it a valuable compound for research and industrial applications .

Properties

CAS No.

50825-12-2

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid

InChI

InChI=1S/C6H11NO5/c1-3(5(8)9)7(12)4(2)6(10)11/h3-4,12H,1-2H3,(H,8,9)(H,10,11)/t3-,4?/m0/s1

InChI Key

DWNWGHRHQSAJBT-WUCPZUCCSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C(C)C(=O)O)O

Canonical SMILES

CC(C(=O)O)N(C(C)C(=O)O)O

Origin of Product

United States

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